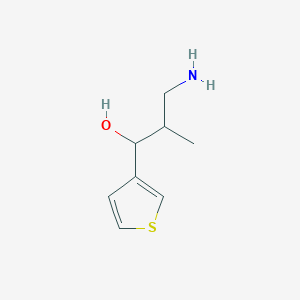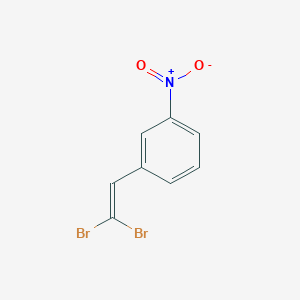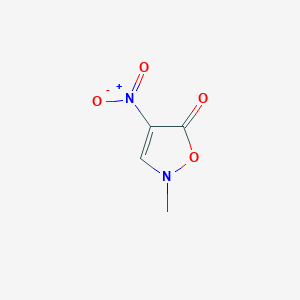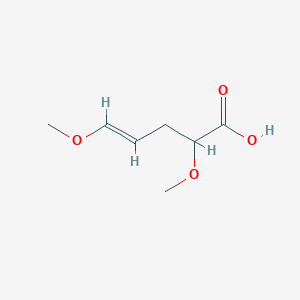![molecular formula C11H23N3 B13157027 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine](/img/structure/B13157027.png)
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine is a synthetic organic compound with the molecular formula C₁₁H₂₃N₃. This compound is characterized by the presence of an azetidine ring and a piperazine ring, making it a unique structure in the realm of heterocyclic chemistry. It is primarily used for research purposes and has shown potential in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine typically involves the reaction of azetidine with 4-(propan-2-yl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interact with neurotransmitter receptors and enzymes involved in metabolic processes.
Comparación Con Compuestos Similares
- 1-[(Azetidin-2-yl)methyl]-4-(methyl)piperazine
- 1-[(Azetidin-2-yl)methyl]-4-(ethyl)piperazine
- 1-[(Azetidin-2-yl)methyl]-4-(butyl)piperazine
Comparison: 1-[(Azetidin-2-yl)methyl]-4-(propan-2-yl)piperazine is unique due to the presence of the propan-2-yl group, which imparts distinct chemical and biological properties compared to its analogs. The propan-2-yl group enhances the compound’s lipophilicity, potentially increasing its ability to cross cell membranes and interact with intracellular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H23N3 |
|---|---|
Peso molecular |
197.32 g/mol |
Nombre IUPAC |
1-(azetidin-2-ylmethyl)-4-propan-2-ylpiperazine |
InChI |
InChI=1S/C11H23N3/c1-10(2)14-7-5-13(6-8-14)9-11-3-4-12-11/h10-12H,3-9H2,1-2H3 |
Clave InChI |
FYIIRABNHWXKIF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCN(CC1)CC2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


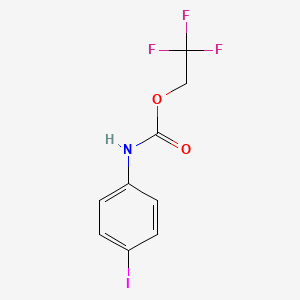
![3-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanethioamide](/img/structure/B13156958.png)
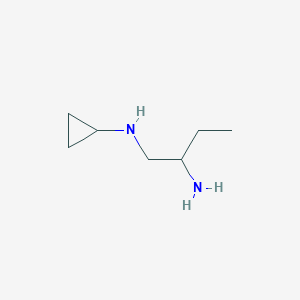
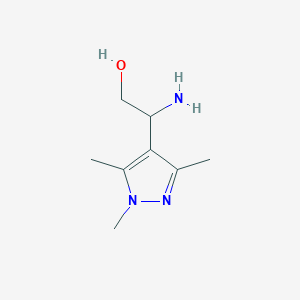
![ethyl N-[8-(2-diethylaminoethylamino)-2,3-bis(2-thienyl)pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B13156970.png)

![5'-(Trifluoromethoxy)-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13156977.png)
